![molecular formula C11H9LiN2O3 B13498830 lithium(1+) {[(1H-indol-2-yl)methyl]carbamoyl}formate](/img/structure/B13498830.png)
lithium(1+) {[(1H-indol-2-yl)methyl]carbamoyl}formate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium(1+) {[(1H-indol-2-yl)methyl]carbamoyl}formate is a complex organic compound that features an indole ring system. Indoles are a significant class of heterocyclic compounds found in many natural products and pharmaceuticals. This compound combines the properties of lithium salts with the biological activity of indole derivatives, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) {[(1H-indol-2-yl)methyl]carbamoyl}formate typically involves the reaction of indole derivatives with lithium salts under controlled conditions. . The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale metalation reactions using lithium reagents, followed by purification steps to isolate the desired product. The process must be carefully controlled to ensure high yield and purity, often involving advanced techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) {[(1H-indol-2-yl)methyl]carbamoyl}formate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to maintain the stability of the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated indole derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Lithium(1+) {[(1H-indol-2-yl)methyl]carbamoyl}formate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of lithium(1+) {[(1H-indol-2-yl)methyl]carbamoyl}formate involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring system can mimic natural substrates, allowing the compound to bind to active sites and modulate biological pathways. The lithium ion may also play a role in stabilizing the compound and enhancing its activity.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure.
Lithium carbonate: A common lithium salt used in the treatment of bipolar disorder.
Carbamazepine: An anticonvulsant drug with a carbamoyl group.
Uniqueness
Lithium(1+) {[(1H-indol-2-yl)methyl]carbamoyl}formate is unique in combining the properties of lithium salts with the biological activity of indole derivatives. This combination allows for a wide range of applications and potential therapeutic effects, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C11H9LiN2O3 |
|---|---|
Molecular Weight |
224.2 g/mol |
IUPAC Name |
lithium;2-(1H-indol-2-ylmethylamino)-2-oxoacetate |
InChI |
InChI=1S/C11H10N2O3.Li/c14-10(11(15)16)12-6-8-5-7-3-1-2-4-9(7)13-8;/h1-5,13H,6H2,(H,12,14)(H,15,16);/q;+1/p-1 |
InChI Key |
UYEMLLZNCKHZHX-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C1=CC=C2C(=C1)C=C(N2)CNC(=O)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B13498777.png)

![4-Pentynoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester](/img/structure/B13498789.png)
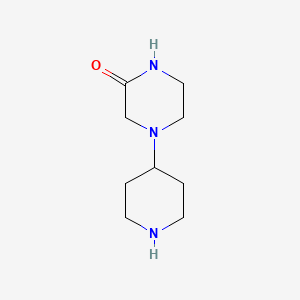

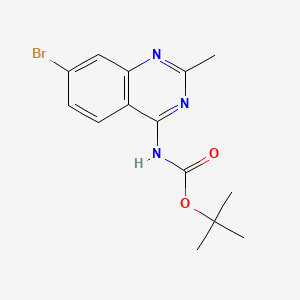
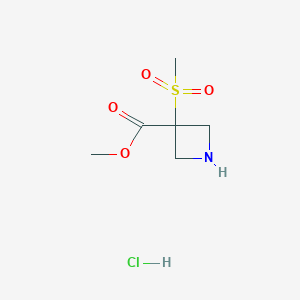
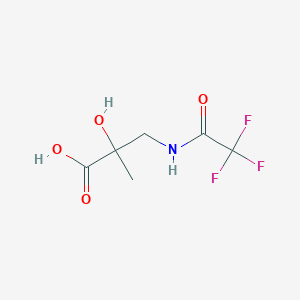
![4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13498814.png)
![{[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amine](/img/structure/B13498819.png)
![1-[6-(3,5-Dimethylphenyl)pyridin-2-yl]methanamine dihydrochloride](/img/structure/B13498820.png)
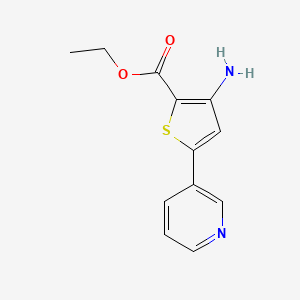
![4-Methyl-2-[3-[(1-methylethyl)nitrosoamino]-1-phenylpropyl]phenol](/img/structure/B13498835.png)

